molecular formula C8H5ClN4O4 B14009684 1-(Chloromethyl)-5,6-dinitro-1h-indazole CAS No. 41852-21-5

1-(Chloromethyl)-5,6-dinitro-1h-indazole

Cat. No.: B14009684
CAS No.: 41852-21-5
M. Wt: 256.60 g/mol
InChI Key: AMDUWPBDNNEJSW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5,6-dinitro-1H-indazole is a synthetic indazole derivative intended for research and development purposes. The indazole scaffold is recognized in medicinal chemistry as a privileged structure due to its presence in compounds with a wide range of pharmacological activities . These activities include anti-inflammatory, anticancer, antimicrobial, and antiplatelet effects, as seen in marketed drugs and clinical candidates such as Bendazac, Lonidamine, and Benzydamine . The specific substitution pattern on this compound suggests its potential as a key intermediate in organic synthesis. The chloromethyl group at the N1 position is a versatile handle for further functionalization, allowing researchers to create amide, amine, or ether linkages, or to conjugate the indazole core to other molecular scaffolds . Simultaneously, the 5,6-dinitro motif is a strong electron-withdrawing system that can influence the electronic properties of the molecule and can itself be reduced or substituted in subsequent synthetic steps . This combination of functional groups makes this compound a valuable building block for constructing more complex molecules, such as potential kinase inhibitors, protease inhibitors, or DNA-intercalating agents, for biological evaluation . Researchers are exploring its utility in developing novel therapeutic agents and biochemical probes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41852-21-5

Molecular Formula

C8H5ClN4O4

Molecular Weight

256.60 g/mol

IUPAC Name

1-(chloromethyl)-5,6-dinitroindazole

InChI

InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2

InChI Key

AMDUWPBDNNEJSW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Hydroxymethyl)-Indazole Intermediates

A common precursor to chloromethyl derivatives is the corresponding hydroxymethyl compound. According to a detailed study on indazole derivatives, 1-(hydroxymethyl)-indazole compounds can be synthesized by reacting neutral indazole with formaldehyde in acidic aqueous media. The procedure is as follows:

  • Indazole (42 mmol) is suspended in 30 mL of 30% hydrochloric acid.
  • A 30% aqueous formaldehyde solution (42 mmol) is added.
  • The reaction mixture is stirred at room temperature overnight.
  • After reaction completion, water is added, and the precipitate is filtered and purified by recrystallization.

This method yields N-hydroxymethyl indazole derivatives, which serve as intermediates for further chlorination.

Step Reagents Conditions Outcome
1 Indazole + 30% HCl + Formaldehyde Stir at room temperature overnight Formation of 1-(hydroxymethyl)-indazole

Nitration to Introduce 5,6-Dinitro Substituents

The nitration of the indazole ring to yield 5,6-dinitro substitution is typically achieved by treatment with nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The process involves:

  • Dissolving the chloromethyl-indazole intermediate in an acid medium.
  • Adding nitrating mixture slowly at low temperature (0–5 °C) to control regioselectivity.
  • Stirring the reaction mixture until nitration is complete.
  • Quenching the reaction and isolating the dinitro product by filtration and recrystallization.

The presence of electron-withdrawing nitro groups at positions 5 and 6 is confirmed by NMR and mass spectrometry data.

Step Reagents Conditions Outcome
2 1-(Chloromethyl)-indazole + HNO3/H2SO4 Low temperature nitration (0–5 °C) Formation of this compound

Analytical Characterization

The structure and purity of this compound are typically confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR provide detailed information about the chemical environment of the protons, carbons, and nitrogens in the molecule. For example, the methylene (CH2) group attached to the nitrogen shows characteristic chemical shifts around 5.7–5.9 ppm in 1H NMR.

  • Mass Spectrometry (MS): Confirms the molecular weight (256.60 g/mol) consistent with the molecular formula C8H5ClN4O4.

  • Infrared Spectroscopy (IR): Characteristic absorption bands for nitro groups (~1500 and 1350 cm^-1) and chloromethyl functionalities.

  • Elemental Analysis: To verify the composition of C, H, N, Cl, and O consistent with the theoretical values.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Key Observations/Notes
1 1-(Hydroxymethyl)-indazole Indazole + 30% HCl + 30% Formaldehyde, RT, overnight Formation of N-hydroxymethyl intermediate confirmed by NMR
2 1-(Chloromethyl)-indazole Chlorinating agent (SOCl2 or PCl5), low temp Conversion of hydroxymethyl to chloromethyl group
3 This compound Nitration with HNO3/H2SO4, 0–5 °C Introduction of nitro groups at 5 and 6 positions

Research Findings and Notes

  • The reaction of indazole with formaldehyde in acidic medium is a reliable method to introduce hydroxymethyl groups at the N1 position.
  • The chloromethylation step requires careful control of reaction conditions to avoid over-chlorination or decomposition.
  • Nitration regioselectivity to 5,6-positions is influenced by the electronic nature of the indazole ring and reaction conditions.
  • The presence of two nitro groups significantly affects the chemical shifts in NMR spectra, providing a useful fingerprint for product verification.
  • Stability and handling precautions are necessary due to the presence of energetic nitro groups and reactive chloromethyl moiety.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-5,6-dinitroindazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted indazoles with various functional groups replacing the chlorine atom.

    Reduction: Formation of 1-(aminomethyl)-5,6-dinitroindazole or other reduced derivatives.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

1-(Chloromethyl)-5,6-dinitroindazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5,6-dinitroindazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function and leading to cell death. These interactions make it a compound of interest for studying its potential as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Sulfonyl Groups : Nitro-substituted indazoles (e.g., 5,6-dinitro derivatives) are less sterically hindered than sulfonyl analogs (e.g., 5-O-methylsulfonyl indoles), which may influence their reactivity in electrophilic substitutions or biological activity .
  • Chloromethyl Functionality : The chloromethyl group in 1-(Chloromethyl)-5,6-dinitro-1H-indazole enables conjugation chemistry, similar to its use in antibody-drug conjugates (e.g., CBI dimers in ) .

Key Observations :

  • The lower yield (50%) for 1-allyl-3-chloro-6-nitro-1H-indazole may reflect challenges in nitro-group stability during alkylation .
  • Higher yields (70%) for 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole suggest optimized conditions for chloromethylation .

Spectroscopic Data Comparison

Table 3: NMR Data for Chloromethyl-Containing Compounds

Compound Name $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm) Reference
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole 13.13 (s, NH), 7.75 (s, ArH), 4.94 (s, CH2) 153.0, 125.3, 117.2, 38.3
1-Allyl-3-chloro-6-nitro-1H-indazole Data not provided Data not provided

Key Observations :

  • The NH proton in 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole appears at δ 13.13 ppm, indicating strong hydrogen bonding, a feature absent in non-benzimidazole analogs .

Biological Activity

1-(Chloromethyl)-5,6-dinitro-1H-indazole is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indazole Core : A bicyclic structure that contributes to its reactivity and biological activity.
  • Dinitro Substituents : The presence of two nitro groups enhances its electrophilic character, potentially influencing its interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, antitumor, and enzyme inhibition activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Mechanism : The dinitro group can disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Case Study : A related compound demonstrated effective inhibition against gram-positive bacteria, suggesting potential for this compound in antibacterial applications.
CompoundMicrobial TargetActivityReference
This compoundGram-positive bacteriaInhibitory effect observed
Related compoundE. coliModerate activity

Antitumor Activity

The compound's potential as an antitumor agent has also been explored:

  • Mechanism : It may induce apoptosis in cancer cells through DNA damage or by inhibiting specific oncogenic pathways.
  • Case Study : A study on similar indazole derivatives revealed cytotoxic effects on various cancer cell lines.
Cell LineIC50 (µM)Mechanism of ActionReference
SW4802Inhibition of Wnt signaling pathway
HCT1160.12Induction of apoptosis

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • GABA-Aminotransferase (GABA-AT) : Compounds structurally related to indazoles have shown promise as GABA-AT inhibitors, suggesting potential neuroprotective effects.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its therapeutic application:

  • Toxicity Assessments : Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to confirm safety.

Q & A

Basic: What are the key synthetic routes for preparing 1-(Chloromethyl)-5,6-dinitro-1H-indazole, and how can intermediates be optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation followed by nitro group introduction and chloromethylation. For example, analogous indazole derivatives are synthesized via acid chloride formation (using SOCl₂), Friedel-Crafts reactions (e.g., with 1,2-dichlorobenzene and AlCl₃), and cyclization with hydrazine hydrate . To optimize intermediates like 5-nitro-1H-indazole, monitor reaction temperatures (e.g., 80–100°C for cyclization) and use Raney nickel for selective nitro group reduction . Purity can be enhanced via recrystallization in DMF/iPrOH mixtures.

Basic: How is the crystal structure of this compound characterized, and what parameters define its stability?

Methodological Answer:
X-ray diffraction (XRD) reveals triclinic crystal systems (space group P1) with unit cell dimensions a = 7.4125 Å, b = 8.5371 Å, c = 13.0825 Å, and angles α = 90.40°, β = 95.71°, γ = 111.30° . Stability is influenced by intramolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings. Use Bruker APEX diffractometers with multi-scan absorption correction (SADABS) for accurate refinement (R = 0.042) .

Advanced: How do electron-withdrawing substituents (e.g., nitro groups) affect the reactivity of the chloromethyl group in electrophilic substitution reactions?

Methodological Answer:
The nitro groups at positions 5 and 6 deactivate the indazole ring, directing electrophiles to the chloromethyl group. Kinetic studies using NMR or HPLC can track substituent effects. For instance, in nitration reactions, steric and electronic factors may lead to regioselectivity challenges; control via low-temperature (-10°C) nitration in HNO₃/H₂SO₄ minimizes byproducts . Computational modeling (DFT) of charge distribution can predict reactivity trends.

Advanced: What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

Methodological Answer:
Side reactions (e.g., hydrolysis to hydroxymethyl or elimination to vinyl) are minimized by:

  • Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Employing mild nucleophiles (e.g., NaN₃ for azide substitution) at 0–25°C .
  • Monitoring via TLC (silica gel, ethyl acetate/hexane) to detect intermediates. Post-reaction, purify via column chromatography (SiO₂, gradient elution) or centrifugal partition chromatography .

Basic: What physicochemical properties (e.g., solubility, logP) are critical for pharmacological screening of this compound?

Methodological Answer:
Key properties include:

  • logP : ~2.1 (calculated via Crippen’s method), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Solubility : Poor in water (<0.1 mg/mL); use DMSO for in vitro assays (≤10 mM stock solutions).
  • Hydrogen-bond acceptors : 5 (nitro and indazole N atoms), influencing protein binding . Validate experimentally via shake-flask method (UV-Vis quantification at λ = 270 nm) .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of targets (e.g., PKA or CDK2) to simulate ligand-receptor interactions. Focus on chloromethyl’s potential covalent binding to cysteine residues.
  • MD simulations : GROMACS or AMBER can assess stability of binding poses over 100 ns trajectories.
  • QSAR models : Train on indazole derivatives’ IC₅₀ data to correlate substituent effects (e.g., nitro position) with activity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–8.5 ppm (nitro-substituted ring) and CH₂Cl at δ 4.8 ppm .
  • IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C–Cl) confirm functional groups.
  • HRMS : ESI-MS in positive mode ([M+H]⁺ expected m/z ~284.0) validates molecular weight .

Advanced: How does the chloromethyl group influence the compound’s metabolic stability in hepatic microsome assays?

Methodological Answer:
The chloromethyl group may undergo CYP450-mediated oxidation to aldehyde intermediates. Assess stability via:

  • Microsomal incubations : Use human liver microsomes (HLM) with NADPH, monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite ID : High-resolution MS/MS detects glutathione adducts (indicative of reactive metabolites).
  • Mitigation : Introduce electron-donating groups (e.g., methoxy) para to chloromethyl to reduce oxidation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (chloromethyl is a lachrymator).
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃ .
  • Waste disposal : Collect in halogenated waste containers for incineration .

Advanced: What are the challenges in achieving enantioselective synthesis of indazole derivatives with chloromethyl substituents?

Methodological Answer:
Challenges include:

  • Racemization : Chloromethyl’s lability under basic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) .
  • Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/EtOH) resolves enantiomers.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to enhance enantiomeric excess (>90%) .

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